

reducing Allylescaline synthesis side products impurities

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Compound Focus: Allylescaline

CAS No.: 39201-75-7


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Allylescaline Overview

Allylescaline (AL) is a synthetic psychedelic phenethylamine first described in scientific literature in 1972 and later documented by Alexander Shulgin [1]. It acts as a potent agonist of serotonin 5-HT₂ receptors [1].

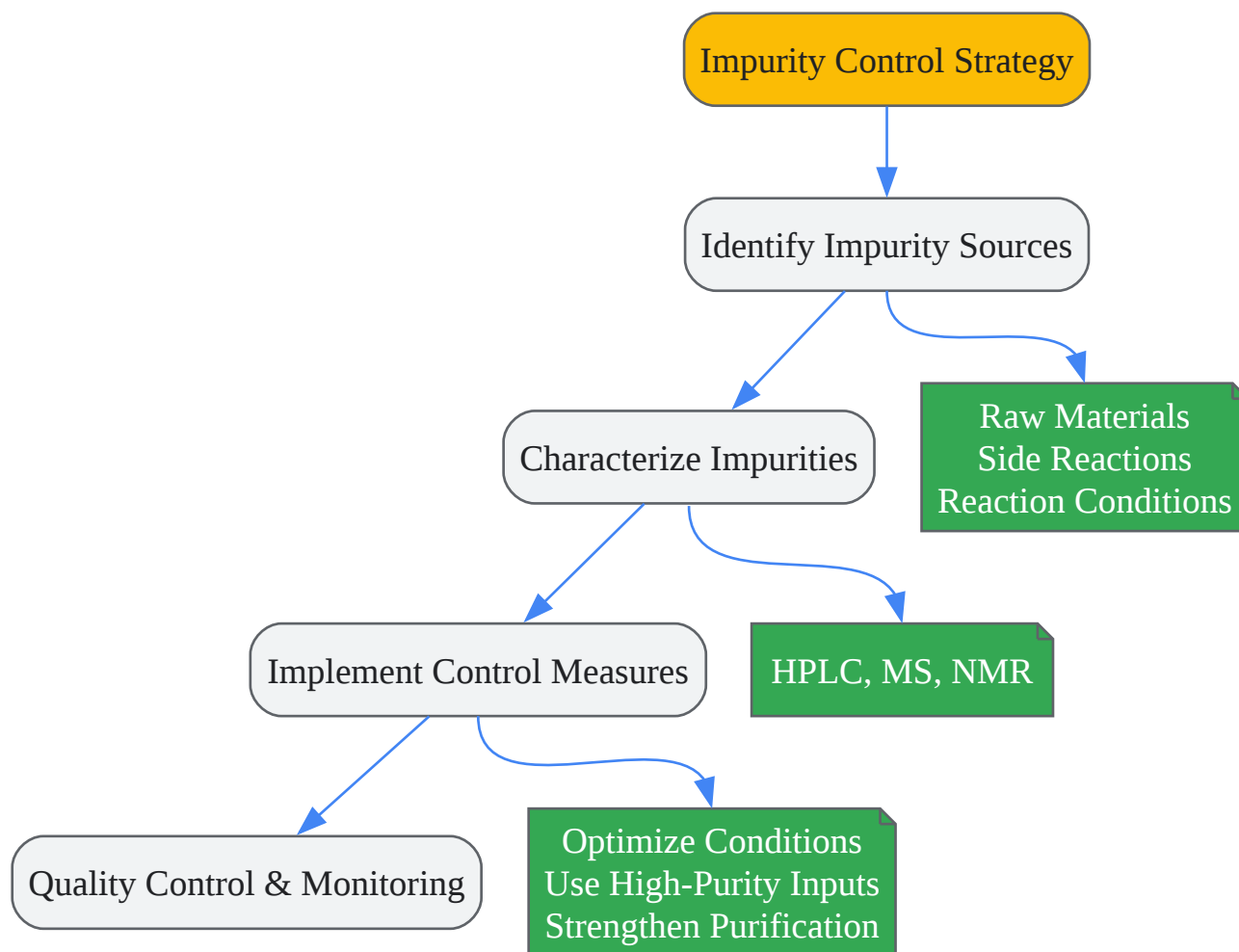
Key Chemical Data [1]

Property	Specification
IUPAC Name	2-{3,5-dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-amine
Molecular Formula	C ₁₃ H ₁₉ NO ₃
Molar Mass	237.299 g·mol ⁻¹
Chemical Structure	 Allylescaline Structure

Impurity Control and Synthesis Optimization

While detailed synthesis protocols for **Allylescaline** are not available in the public search results, the general principles of controlling impurities in drug synthesis are well-established. The following workflow outlines

the core concepts of an impurity control strategy.



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The table below details common sources of impurities and corresponding control strategies applicable to complex organic synthesis.

Impurity Source	Potential Impact	Recommended Control Strategy
Raw Material Impurities [2]	Introduces initial impurities; can lead to new side products.	Source high-purity reagents and intermediates. Implement strict quality control (QC) for all starting materials [2].

Impurity Source	Potential Impact	Recommended Control Strategy
Side Reactions [2]	Generates structural analogues and isomers, reducing product purity.	Optimize reaction parameters (temperature, time, catalyst ratio) to favor the primary reaction pathway [2].
Reaction Conditions [2]	Poor control leads to decomposition and unwanted by-products.	Precisely control temperature, solvent choice, pH, and other physical parameters [2].
Residual Intermediates & Solvents [2]	Contaminates the final Active Pharmaceutical Ingredient (API).	Implement robust purification and washing steps (e.g., recrystallization, chromatography) post-synthesis [2].

Suggested Path for Specialized Information

The lack of specific protocols for **Allylescaline** suggests you may need to consult specialized sources.

- **Consult Scientific Literature:** Search for original research papers on the synthesis of phenethylamines and scaline analogs on academic platforms like Google Scholar or SciFinder. The original synthesis was described by Otakar Leminger (1972) [1] and later by Alexander Shulgin [1].
- **Review General Synthesis Principles:** Apply advanced organic synthesis textbooks and industry guides on Process Chemistry and impurity profiling, which provide deeper methodological insights.
- **Analyze by Analogy:** Study published synthesis routes for structurally similar compounds (e.g., escaline, proscaline) [1] to infer potential challenges and solutions for **Allylescaline**.

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References

1. - Wikipedia Allylescaline [en.wikipedia.org]
2. 药物合成过程中杂质产生的机理研究 - blob.wenxiaobai.com [blob.wenxiaobai.com]

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